Product packaging for Palladium (II) acetate(Cat. No.:CAS No. 14588-08-0; 14724-41-5; 3375-31-3)

Palladium (II) acetate

Cat. No.: B2978051
CAS No.: 14588-08-0; 14724-41-5; 3375-31-3
M. Wt: 224.51
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Ubiquitous Precatalyst in Organic Synthesis

The primary significance of palladium(2+) diacetate lies in its role as a reliable and versatile precatalyst, particularly for generating the catalytically active palladium(0) species. rsc.orgyonedalabs.com Many palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthesis, operate through a Pd(0)/Pd(II) catalytic cycle. yonedalabs.comwikipedia.org Using Pd(0) complexes directly can be challenging due to their instability in air. yonedalabs.com

Palladium(2+) diacetate provides an elegant solution; it is an air-stable, commercially available Pd(II) salt that can be easily handled. rsc.org In situ, within the reaction mixture, Pd(OAc)₂ is reduced to a Pd(0) species, which then enters the catalytic cycle. rsc.orglibretexts.org This reduction can be effected by various reagents commonly present in the reaction, such as phosphine (B1218219) ligands, amines, or even the solvent. rsc.orgwikipedia.org This convenience and reliability have made Pd(OAc)₂ one of the most frequently used palladium sources in academic and industrial laboratories. rsc.orgrsc.org

Evolution of Research Perspectives on Palladium(2+) Diacetate Applications

The application of palladium(2+) diacetate in catalysis has evolved significantly since its initial reports. Early work in the late 1960s and early 1970s by chemists like Richard F. Heck and Tsutomu Mizoroki established its efficacy in the arylation of olefins, a transformation now famously known as the Heck reaction. wikipedia.orgresearchgate.net This discovery was a landmark, demonstrating a new way to form carbon-carbon bonds and laying the groundwork for the field of palladium-catalyzed cross-coupling. wikipedia.org

Following these initial breakthroughs, the scope of reactions catalyzed by palladium(2+) diacetate expanded dramatically. Researchers developed a host of new cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, often employing Pd(OAc)₂ as the standard precatalyst. chemicalbook.comsigmaaldrich.com More recent research has shifted towards the challenging and highly sought-after field of C–H bond activation and functionalization. nih.govnih.gov In these reactions, palladium catalysts, often derived from Pd(OAc)₂, can selectively functionalize otherwise inert C–H bonds, offering more direct and atom-economical synthetic routes. nih.govnih.gov This evolution reflects a continuous drive towards more powerful, efficient, and versatile synthetic methods, with palladium(2+) diacetate remaining a central player.

Overview of Palladium(2+) Diacetate's Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium(2+) diacetate is a workhorse catalyst for the construction of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are the backbone of most organic molecules. mdpi.comchemicalbook.com Its ability to facilitate these transformations with high efficiency and selectivity is a primary reason for its ubiquity.

Carbon-Carbon Bond Formation: The formation of C-C bonds via palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks. rsc.org Palladium(2+) diacetate is a key precatalyst for several of the most important named reactions in this category. wikipedia.org

Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide, forming a substituted alkene. wikipedia.orgbeilstein-journals.org It is a powerful tool for creating substituted olefins, which are important structural motifs in many natural products and pharmaceuticals. beilstein-journals.org

Suzuki-Miyaura Coupling: This versatile reaction joins an organoboron compound (like a boronic acid) with an organohalide. nih.govthieme-connect.com Its tolerance for a wide variety of functional groups has made it exceptionally popular for synthesizing biaryls and other conjugated systems. nih.govorganic-chemistry.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. chemicalbook.com

Carbon-Heteroatom Bond Formation: Beyond forming C-C bonds, catalysts derived from palladium(2+) diacetate are also crucial for forging bonds between carbon and heteroatoms such as nitrogen and oxygen. mdpi.comnih.gov

Buchwald-Hartwig Amination: This is a premier method for constructing carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide or triflate with a primary or secondary amine. organic-chemistry.org The reaction is widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. orgsyn.org

Carbon-Oxygen (C-O) Coupling: Analogous to amination, palladium catalysis can be used to form C-O bonds, creating aryl ethers from aryl halides and alcohols or phenols. mdpi.com

The table below summarizes some of the key coupling reactions where palladium(2+) diacetate is commonly used as a precatalyst.

Table 2: Major Cross-Coupling Reactions Catalyzed by Palladium(2+) Diacetate

Reaction Name Bond Formed General Reactants Key Application
Heck Reaction wikipedia.org C(sp²)-C(sp²) Alkene + Aryl/Vinyl Halide Synthesis of substituted alkenes
Suzuki-Miyaura Coupling thieme-connect.com C(sp²)-C(sp²) Organoboron Compound + Organohalide Synthesis of biaryls and conjugated systems
Buchwald-Hartwig Amination organic-chemistry.org C(sp²)-N Amine + Aryl/Vinyl Halide Synthesis of aryl amines
Stille Coupling sigmaaldrich.com C(sp²)-C(sp²) Organotin Compound + Organohalide Formation of complex organic structures

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4Pd B2978051 Palladium (II) acetate CAS No. 14588-08-0; 14724-41-5; 3375-31-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14588-08-0; 14724-41-5; 3375-31-3

Molecular Formula

C4H6O4Pd

Molecular Weight

224.51

IUPAC Name

acetic acid;palladium

InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)O.[Pd]

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Purity Assessment of Palladium 2+ Diacetate

Laboratory and Industrial Synthetic Pathways for Palladium(2+) Diacetate

The synthesis of palladium(II) acetate (B1210297) has been the subject of extensive research, leading to the development of several key methodologies. These methods primarily aim to produce the compound in its stable trimeric form, [Pd₃(OAc)₆], while minimizing the formation of undesirable byproducts. acs.orgwikiwand.com

The most traditional and widely employed method for synthesizing palladium(II) acetate involves the reaction of palladium sponge, a high surface area form of palladium metal, with a mixture of acetic acid and nitric acid. wikiwand.comwikipedia.org This process, originally developed by Wilkinson and coworkers, involves the initial oxidation of palladium by nitric acid to form palladium(II) nitrate, which then undergoes ligand exchange with acetic acid to yield palladium(II) acetate. osi.lvwikipedia.org

Pd + 4 HNO₃ → Pd(NO₃)₂ + 2 NO₂ + 2 H₂O wikipedia.org

Pd(NO₃)₂ + 2 CH₃COOH → Pd(O₂CCH₃)₂ + 2 HNO₃ wikipedia.org

A critical aspect of this synthesis is the management of nitrogen oxides (NOx) generated during the reaction. If not effectively removed, these species can lead to the formation of a significant impurity, the mixed nitrito-acetate complex Pd₃(OAc)₅(NO₂). wikiwand.comwikipedia.org To mitigate this, an excess of palladium sponge or a continuous flow of an inert gas like nitrogen is often used to sweep away the NOx fumes. wikipedia.orgnih.gov The source and physical properties of the palladium sponge, such as particle size, can also influence the reaction's completeness and the purity of the final product. osi.lv

Several alternative pathways have been explored to circumvent the issues associated with the use of nitric acid and to access high-purity palladium(II) acetate.

From Palladium Hydroxide: One approach involves the reaction of freshly prepared hydrous palladium oxide (HPO) with glacial acetic acid. osi.lvgoogle.com This method avoids the use of nitric acid, thereby eliminating the primary source of nitrate and nitrite impurities. However, the preparation and reactivity of the hydrous palladium oxide can be variable, potentially leading to incomplete conversion and the formation of polymeric palladium hydroxy acetate. osi.lvgoogle.com

From Palladium Nitrate: A more recent and effective method for producing high-purity palladium(II) acetate involves the reaction of palladium nitrate with an alkali metal acetate, such as sodium or potassium acetate, in aqueous acetic acid. osi.lvresearchgate.net The alkali metal acetate acts as a scavenger for free nitrate ions, effectively suppressing the formation of nitrito-acetate impurities. osi.lv This method has been shown to produce palladium(II) acetate with high yield and purity. researchgate.net

Ligand Exchange: Palladium(II) acetate can also be prepared via ligand exchange from other palladium(II) carboxylates. By first preparing a different carboxylate and purifying it, subsequent treatment with acetic acid can yield palladium(II) acetate free from nitro contaminants. wikipedia.org

Oxidative Methods: Other synthetic strategies involve dissolving palladium metal in acetic acid in the presence of a strong acid and an oxygen atmosphere, or using oxidants like perchloric acid, oxygen, NO+O₂, or NO₂. osi.lvriyngroup.com However, these methods can present safety hazards and may lead to the formation of the inactive polymeric form of palladium(II) acetate. osi.lvriyngroup.com

Impurities and Their Consequential Impact on Catalytic Performance

Several common impurities have been identified in commercially available palladium(II) acetate:

Palladium Nitrate (Pd(NO₃)₂): As an intermediate in the traditional synthesis, residual palladium nitrate can be present if the reaction does not go to completion. researchgate.net

Trispalladium Pentacetate Mononitrite (Pd₃(OAc)₅(NO₂)): This is a major and well-characterized impurity that forms when nitrogen oxides are not completely removed during the synthesis from palladium sponge and nitric acid. acs.org It has a trinuclear structure similar to the desired trimeric palladium(II) acetate, but with one acetate ligand replaced by a nitrite group. nih.govrsc.org This impurity has different solubility and catalytic activity compared to pure palladium(II) acetate. wikipedia.org Its presence can significantly impact the synthesis of palladium complexes and palladacycles. rsc.org

Polymeric Palladium(II) Acetate ([Pd(OAc)₂]n): This insoluble, pink-colored polymeric form can be generated during certain synthetic procedures, particularly those involving heat or specific oxidants. osi.lvwikipedia.orgriyngroup.com While often considered catalytically inactive, some studies have shown that under certain reaction conditions, it can exhibit catalytic activity comparable to the trimeric form. osi.lv

The table below summarizes the key characteristics of palladium(II) diacetate and its common impurities.

CompoundFormulaAppearanceCommon Synthetic Origin
Palladium(II) Diacetate (trimer)Pd₃(OAc)₆Red-brown solidReaction of palladium sponge with acetic and nitric acid
Trispalladium Pentacetate MononitritePd₃(OAc)₅(NO₂)Purple solidIncomplete removal of NOx during synthesis
Polymeric Palladium(II) Acetate[Pd(OAc)₂]nPale pink, insoluble solidCertain oxidative or high-temperature synthetic routes

Ensuring the purity and consistency of palladium(II) acetate is crucial for reliable catalytic results. Several strategies can be employed:

Recrystallization: Purification of palladium(II) acetate can be achieved by recrystallization from glacial acetic acid, sometimes in the presence of palladium sponge to remove nitrate impurities. researchgate.net Recrystallization from chloroform (B151607) or dissolving in benzene (B151609) followed by the addition of acetic acid and slow evaporation are also effective methods. guidechem.com

Optimized Synthesis: The choice of synthetic route is critical. The method involving the reaction of palladium nitrate with alkali metal acetates is reported to produce a product with no nitrite or nitrate impurities. researchgate.net Modifications to the traditional Wilkinson method, such as ensuring a continuous flow of nitrogen to remove NOx, can also yield highly pure palladium(II) acetate. nih.govrsc.org

Careful Handling and Storage: Palladium(II) acetate can react with trace amounts of water and alcohols, which can alter its structure and reactivity in solution. osi.lvnih.gov Therefore, rigorous drying of solvents and storage in a dry environment are essential. nih.gov

A combination of analytical techniques is often necessary to accurately assess the purity of palladium(II) acetate.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Can provide a qualitative estimation of purity, but quantitative analysis can be challenging. osi.lv

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, under strictly anhydrous conditions, is a powerful tool. Pure trimeric palladium(II) acetate shows a single signal, while the presence of water can lead to multiple signals due to hydrolysis. nih.govrsc.org The nitrito-acetate impurity, Pd₃(OAc)₅(NO₂), exhibits a distinct ¹H NMR spectrum with five signals of equal intensity. nih.govrsc.org Solid-state ¹³C NMR can also be used to confirm the geometries of the trimer and its impurities. acs.org

Elemental Analysis: Can be used to determine the nitrogen content, which provides a quantitative measure of the Pd₃(OAc)₅(NO₂) impurity. However, it cannot differentiate between the desired trimeric form and the polymeric form as they have the same elemental composition. osi.lv

Atomic Absorption Spectrometry (AAS): This technique is used for the precise determination of the palladium content in a sample. A sample is typically digested in acid, and the palladium concentration is measured by its absorption of light at a specific wavelength (e.g., 244.7 nm). orientjchem.orgorientjchem.orgdntb.gov.ua

Other Techniques:

Melting Point/Decomposition Temperature: Pure palladium(II) acetate has a reported decomposition point of around 205°C, while its common impurities tend to decompose at higher temperatures. osi.lv

Solubility Tests: The insolubility of the polymeric form can be used to quantitatively determine its presence. osi.lv

The following table outlines the primary analytical techniques used for purity assessment.

Analytical TechniqueInformation ProvidedLimitations
¹H NMR SpectroscopyDetects and quantifies soluble impurities like Pd₃(OAc)₅(NO₂). Sensitive to hydrolysis.Requires anhydrous conditions for accurate assessment of the trimer.
Infrared (IR) SpectroscopyQualitative identification of impurities.Difficult for quantitative analysis.
Elemental AnalysisQuantifies nitrogen content, indicating the amount of Pd₃(OAc)₅(NO₂) impurity.Cannot distinguish between trimeric and polymeric forms.
Atomic Absorption Spectrometry (AAS)Determines the total palladium content.Does not provide information on the chemical form of palladium.
Melting Point/DecompositionIndicates the presence of impurities which alter the decomposition temperature.Not specific to the type of impurity.

By employing a combination of these synthetic, purification, and analytical strategies, researchers and chemical manufacturers can ensure the high purity and batch-to-batch consistency of palladium(II) diacetate, which is essential for its successful application in catalysis.

Molecular Structure, Aggregation, and Solution Dynamics of Palladium 2+ Diacetate

Solid-State Structural Elucidation of Palladium(2+) Diacetate Oligomers

In addition to the well-characterized trimeric form, a pale pink, polymeric form of palladium(2+) diacetate, [Pd(CH₃COO)₂]n, has also been identified. wikipedia.orgresearchgate.net X-ray powder diffraction studies have revealed that this form consists of infinite polymeric chains. researchgate.netnih.gov Within these chains, two palladium atoms are bridged by two acetate (B1210297) groups in a cis configuration. researchgate.netnih.gov The interaction between palladium centers is stronger in this polymeric structure compared to the trimer. researchgate.net

PropertyTrimeric Palladium(2+) DiacetatePolymeric Palladium(2+) Diacetate
Formula [Pd(O₂CCH₃)₂]₃[Pd(CH₃COO)₂]n
Appearance Red-brown solid wikipedia.orgPale-pink powder wikipedia.orgnih.gov
Symmetry Approx. D₃h rsc.orgchemicalbook.com-
Pd Coordination Approx. Square Planar wikipedia.orgSquare Planar
Structure Equilateral triangle of Pd atoms with dual acetate bridges wikipedia.orgrsc.orgInfinite chains with dual acetate bridges researchgate.netnih.gov
Pd-Pd Distance -2.9192 (1) Å researchgate.netnih.gov
Crystal System Monoclinic wikipedia.org-

Solution-Phase Speciation and Equilibrium Studies of Palladium(2+) Diacetate

The behavior of palladium(2+) diacetate in solution is complex and highly dependent on the solvent, concentration, and temperature. The solid-state trimeric structure does not always persist upon dissolution, leading to an equilibrium between different species. osi.lv

In noncoordinating solvents such as benzene (B151609) or toluene, palladium(2+) diacetate is known to retain its trimeric structure, Pd₃(OAc)₆. osi.lvacs.org However, in other solvents, a dynamic equilibrium between monomeric, dimeric, and trimeric forms can be established. osi.lvacs.org For instance, in a concentrated chloroform (B151607) solution, the trimeric form is observed, but upon dilution, other species may appear. osi.lv The polarity of the solvent plays a significant role in the distribution of these forms. whiterose.ac.uk Density Functional Theory (DFT) calculations have been used to explore the stability of dimeric palladium acetate, showing that interactions between the acetate ligands and the palladium centers are key to its stability relative to the monomer. acs.org

SolventDipole MomentTrimer %Monomer %Other %
Toluene 0.3 D71%21%8%
DMF 3.8 D56%42%2%

Data adapted from studies on the distribution of palladium acetate forms in solvents of different polarity. whiterose.ac.uk

The acetate groups in palladium(2+) diacetate are labile and can be readily exchanged with other ligands, a property that is fundamental to its use as a catalyst precursor. wikipedia.org This ligand exchange can lead to the formation of a wide variety of soluble palladium complexes.

Carboxylate Exchange : Treating palladium(2+) diacetate with a different carboxylic acid can result in the substitution of the acetate ligands. wikipedia.org

Reaction with Nitrogen Donors : It is known to form green adducts with various nitrogen-based ligands. chemicalbook.comguidechem.com

Reaction with Phosphine (B1218219) Ligands : The addition of phosphine ligands (L), such as tris(o-tolyl)phosphine, is a common method for activating palladium(2+) diacetate. These ligands are known to dissociate the trimer to form monomeric Pd(OAc)₂(L)₂ complexes. osi.lvacs.org This process is often a prerequisite for the in-situ generation of catalytically active Pd(0) species.

Reaction with Solvents : Even solvent molecules can act as ligands. In wet chloroform, the trimer can be reversibly hydrolyzed to form a hydroxo complex, Pd₃(μ-OH)(OAc)₅. acs.orgresearchgate.net In methanol (B129727), the trimer reacts to form methoxo-bridged complexes like Pd₃(μ-OMe)(OAc)₅ and subsequently Pd₃(μ-OMe)₂(OAc)₄. acs.orgresearchgate.net

Formation of Other Pd(II) Compounds : Palladium(2+) diacetate serves as a starting material for other important palladium compounds. For example, it reacts with acetylacetone (B45752) to produce Pd(acac)₂. wikipedia.org

For many catalytic applications, particularly cross-coupling reactions, the Pd(II) precursor must be reduced to the catalytically active Pd(0) state. nih.govresearchgate.net This reduction is a key elementary step and can occur through several mechanisms. nih.gov

Reduction by Phosphine Ligands : Electron-rich phosphine ligands can reduce Pd(II) to Pd(0). This process often involves the oxidation of the phosphine ligand to phosphine oxide, a reaction that can be facilitated by the presence of water. researchgate.netresearchgate.net

Reduction by Alcohols and Amines : Reagents capable of beta-hydride elimination, such as primary and secondary alcohols, as well as amines, can induce the reduction of palladium(2+) diacetate to Pd(0). wikipedia.org For example, heating in methanol can lead to the formation of palladium metal. acs.orgresearchgate.net

Reduction by Other Reagents : In specific catalytic systems, other components of the reaction mixture can act as the reductant. For example, in Suzuki reactions, boronic acids can reduce the Pd(II) center. whiterose.ac.uk Some amide solvents like DMF can also be oxidized by Pd(II) species, resulting in the formation of Pd(0). whiterose.ac.uk

Stepwise Reduction via Pd(I) : The reduction from Pd(II) to Pd(0) is not always direct. Studies have shown that for certain ligand systems, stable dinuclear Pd(I) intermediates, such as {Pd(μ-Br)(PtBu₃)}₂, can be formed. nih.govsemanticscholar.org The formation of Pd(I) versus Pd(0) can depend on factors like the stoichiometry of the palladium to ligand ratio, the nature of the palladium precursor, and the specific ligand used. nih.govsemanticscholar.org

The choice of solvent, ligands, and other reagents in a reaction mixture thus has a profound impact on the structure, aggregation state, and oxidation state of the palladium species derived from palladium(2+) diacetate, ultimately controlling its catalytic activity.

Mechanistic Investigations of Palladium 2+ Diacetate Catalyzed Reactions

Elucidation of Active Catalytic Species Derived from Palladium(2+) Diacetate

A critical aspect of understanding palladium(2+) diacetate-catalyzed reactions lies in identifying the true catalytically active species, which can be far different from the precursor compound. chemicalbook.com The debate often centers on whether the catalysis is homogeneous, involving soluble molecular palladium complexes, or heterogeneous, driven by palladium nanoparticles. chemicalbook.comresearchgate.net

Differentiating Roles of Molecular Palladium Complexes versus Nanoparticle Formation

The distinction between catalysis by molecular species and nanoparticles is a recurring theme in palladium-catalyzed carbon-carbon bond formation. chemicalbook.com While palladium(2+) diacetate is a molecular compound, it can be reduced in situ to palladium(0), which may then aggregate to form nanoparticles. researchgate.net These nanoparticles are often observed in reactions like the Heck, Suzuki, and Sonogashira couplings. chemicalbook.com

However, compelling evidence suggests that in many of these cross-coupling reactions, the true catalysts are monomeric or dimeric palladium complexes. chemicalbook.com In this model, palladium nanoparticles act as reservoirs for catalytically active palladium atoms. These atoms can be leached from the nanoparticle surface through oxidative addition of the arylating agent, entering a homogeneous catalytic cycle. chemicalbook.com The efficiency of palladium nanoparticles as catalysts is often attributed to their high surface-to-volume ratio, which provides a large number of active sites for this leaching process to occur. nih.govfrontiersin.org

Conversely, in some instances, palladium nanoparticles themselves have been shown to exhibit high catalytic activity. researchgate.net The nature of the catalytically active species—whether it is a molecular complex or a nanoparticle—can be influenced by reaction conditions such as temperature, solvent, and the presence of stabilizing ligands. researchgate.net

Identification and Characterization of Key Palladium Oxidation States (e.g., Palladium(0), Palladium(I), Palladium(II), Palladium(III), Palladium(IV) Intermediates)

The catalytic prowess of palladium stems from its ability to cycle through various oxidation states, most commonly Pd(0) and Pd(2+). wikipedia.org However, higher oxidation states such as Pd(III) and Pd(IV) have also been identified as key intermediates in certain catalytic cycles, particularly in oxidative C-H functionalization reactions. nih.govresearchgate.net

Palladium(0): Often considered the active catalytic species in many cross-coupling reactions, Pd(0) is typically formed in situ from the reduction of a Pd(II) precursor like palladium(2+) diacetate. researchgate.net It readily undergoes oxidative addition with organic halides, a crucial step in reactions like the Heck and Suzuki couplings. csbsju.edu

Palladium(I): While less common, organometallic Pd(I) complexes have been utilized as precatalysts in organic synthesis. nih.gov

Palladium(II): The starting oxidation state of the precatalyst, Pd(II) is a key intermediate in the catalytic cycle. After oxidative addition to form a Pd(II) species, subsequent steps like transmetalation and reductive elimination occur from this oxidation state. wikipedia.org

Palladium(III): The role of Pd(III) in catalysis is an area of growing interest. Mononuclear and dinuclear Pd(III) complexes have been proposed as catalytically relevant intermediates in oxidative C-H coupling reactions, often accessed through the oxidation of biaryl Pd(II) intermediates in the presence of a one-electron oxidant. nih.gov

Palladium(IV): Pd(IV) intermediates are often invoked in reactions that proceed via a Pd(II)/Pd(IV) catalytic cycle. researchgate.net These high-valent species are typically formed through the oxidation of a Pd(II) complex and can undergo C-C or C-heteroatom bond-forming reductive elimination. researchgate.net

The characterization of these transient intermediates is often challenging but has been achieved through a combination of spectroscopic techniques and computational studies. rsc.org

Computational Studies on Reaction Pathways Involving Palladium(2+) Diacetate

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of palladium-catalyzed reactions. researchgate.net These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetic profiles of the reactions.

Density Functional Theory (DFT) Calculations for Cyclometalation Processes

DFT calculations have been instrumental in understanding cyclometalation reactions involving palladium acetate (B1210297). nih.gov For instance, in the cyclometalation of dimethylbenzylamine, DFT studies have shown that the rate-limiting step is the electrophilic attack of palladium on an ortho arene C-H bond, leading to the formation of an agostic complex. nih.govresearchgate.net This is followed by a nearly barrierless intramolecular deprotonation by the acetate ligand via a six-membered transition state to form the cyclometalated product. nih.govresearchgate.net These computational findings have revised previous mechanistic proposals and are in good agreement with experimental data. researchgate.net

Theoretical Analysis of Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions. csbsju.edu DFT calculations have provided a deep understanding of these processes.

Oxidative Addition: Computational studies have explored the mechanisms of oxidative addition to both 12- and 14-electron Pd(0) species, revealing that different HOMO symmetries can lead to different reaction mechanisms and site selectivities. nih.gov For example, the choice of ligands can influence whether a concerted three-centered mechanism or a displacement mechanism is favored. nih.gov

Reductive Elimination: Theoretical investigations have shed light on the factors influencing the rate of reductive elimination. For instance, in bimetallic palladium complexes, a dissociative pathway for C-Cl coupling can be competitive with a direct pathway. acs.org DFT studies have also shown that additives can play a crucial role in promoting reductive elimination by forming intermediate complexes. researchgate.net Furthermore, the electronic properties of the groups being eliminated have a significant impact on the reaction rate. researchgate.net

Energetic Profiles and Transition State Analysis of Palladium(2+) Diacetate-Mediated Reactions

For example, in the palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of amides, DFT calculations have been used to map the reaction energy profile, providing insights into the mechanism of this transformation. researchgate.net Similarly, transition state analysis has been employed to understand the regioselectivity in C-H activation reactions, where the calculated activation barriers for the formation of different palladacycle intermediates can correctly predict the observed product distribution. researchgate.net

Kinetic and Spectroscopic Mechanistic Approaches

The elucidation of reaction mechanisms in palladium(2+) diacetate catalysis relies heavily on a combination of kinetic and spectroscopic techniques. These methods provide invaluable insights into the sequence of elementary steps, the nature of intermediates, and the factors controlling the rate and selectivity of catalytic transformations. By examining the reaction under various conditions and directly observing the catalyst's state during the reaction, researchers can construct detailed mechanistic pictures.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool for identifying the rate-determining step of a reaction and probing the transition state structure of that step. It involves comparing the reaction rates of substrates containing different isotopes of a particular atom. A significant difference in rates (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-limiting step.

In the context of palladium(2+) diacetate-catalyzed reactions, deuterium (B1214612) (²H) and carbon-13 (¹³C) KIE studies have been instrumental. For instance, in palladium(II)-mediated alcohol oxidation, the cleavage of a C-H bond is often a key step. Mechanistic analysis of the oxidation of 4-fluorobenzyl alcohol by a palladium(II) complex derived from palladium(2+) diacetate revealed a primary deuterium KIE. The comparison of independent rates for the protiated substrate (⁴FPhCH ₂OH) and the deuterated substrate (⁴FPhCD ₂OH) gave a kH/kD value of 2.0 ± 0.3. An even larger intramolecular KIE of 2.8 ± 0.3 was observed with the partially deuterated substrate ⁴FPhC(H)(D)OH. nih.gov These results strongly indicate that the β-hydride elimination step, involving the cleavage of the C-H bond, is the rate-limiting step of the oxidation process. nih.gov Conversely, the oxidation of a hydroquinone (B1673460) substrate under similar conditions showed no deuterium KIE (kH/kD = 1.0 ± 0.2), suggesting a different rate-determining step for this substrate class. nih.gov

Similarly, in palladium-catalyzed hydroamination reactions, ¹³C KIEs have been used to discern the key bond-forming step. The hydroamination of styrene (B11656) with aniline, catalyzed by a phosphine-ligated palladium(II) species, showed a substantial ¹³C isotope effect at the benzylic carbon. nih.gov This finding supports a mechanism where the rate-determining step is the nucleophilic attack of the amine on a π-complexed alkene, specifically an η³-phenethyl palladium complex. nih.gov These studies underscore the utility of KIEs in distinguishing between proposed mechanistic pathways. nih.govosti.gov

Reaction TypeSubstrate(s)IsotopeKIE (kH/kD) ValueImplied Rate-Determining Step
Alcohol Oxidation4-Fluorobenzyl alcoholDeuterium2.0 ± 0.3β-Hydride Elimination
Alcohol Oxidation4-Fluorobenzyl alcohol (intramolecular)Deuterium2.8 ± 0.3β-Hydride Elimination
Hydroquinone Oxidationtert-ButylhydroquinoneDeuterium1.0 ± 0.2Not C-H bond cleavage
HydroaminationStyrene and AnilineCarbon-13SubstantialNucleophilic attack of amine

In Situ Spectroscopic Monitoring (e.g., NMR, X-ray Absorption Spectroscopy) of Catalytic Cycles

While kinetic studies provide indirect evidence for reaction mechanisms, in situ spectroscopic techniques offer a direct window into the catalytic cycle, allowing for the observation and characterization of reactive intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) are particularly powerful for monitoring the changes in palladium species throughout a reaction.

Operando XAS has been employed to investigate the oxidation state and coordination environment of palladium during catalytic processes like CO oxidation on palladium/ceria catalysts. tue.nl These studies reveal the dynamic nature of the palladium species, showing the coexistence of metallic palladium (Pd⁰), partially oxidized palladium (Pdδ+), and fully oxidized palladium (Pd²⁺) under reaction conditions. tue.nl The relative concentrations of these species can be correlated with catalytic activity, highlighting the importance of specific oxidation states in the catalytic cycle. For example, in some systems, highly dispersed palladium-oxo species are identified as highly active for low-temperature CO oxidation. tue.nl

Surface-enhanced Raman scattering (SERS) is another technique that enables in situ monitoring of palladium-catalyzed reactions. nih.gov By assembling catalytically active palladium nanocubes into dimers, a significant enhancement of the Raman signal is achieved, allowing for the kinetic monitoring of reactions like the Suzuki-Miyaura cross-coupling at the single-dimer level. nih.gov This approach provides insights into the surface chemistry and the transformation of reactants on the catalyst's surface in real-time.

Role of External Oxidants and Synergistic Cocatalysts in Palladium(2+) Diacetate Catalysis

Many palladium(2+) diacetate-catalyzed reactions are oxidative transformations where the palladium(II) center is reduced to palladium(0) during the catalytic cycle. For the reaction to be catalytic, the Pd⁰ must be re-oxidized to the active Pd²⁺ state. This regeneration is typically accomplished using an external (or terminal) oxidant. Furthermore, the efficiency, selectivity, and scope of these reactions can often be dramatically improved through the use of synergistic cocatalysts.

The quintessential oxidant for making these processes "green" is molecular oxygen (O₂), often from ambient air. researchgate.net Palladium oxidase catalysis combines the oxidation of an organic substrate by Pd(II) with the dioxygen-coupled re-oxidation of the resulting Pd(0). nih.gov While this direct re-oxidation by O₂ is possible, it can be slow. Consequently, various cocatalysts are often employed to facilitate this step. Common examples include copper salts, benzoquinone, and polyoxometalates. researchgate.netnih.gov For example, the aerobic oxidation of benzyl (B1604629) alcohol can be catalyzed by a bimetallic system of palladium(II) acetate and copper(II) acetate, sometimes with p-benzoquinone added as a cocatalyst. researchgate.net The copper(II) salt acts as a mediator, re-oxidizing the Pd(0) to Pd(II) while being reduced to copper(I), which is then readily re-oxidized by molecular oxygen.

Synergistic effects are also observed with other metal cocatalysts that can modify the primary catalytic cycle in different ways. In the acetoxylation of unsymmetrical alkynes, a combination of palladium(2+) diacetate and a gold cocatalyst, such as AuCl(PPh₃)/AgOTf, led to a dramatic increase in selectivity for the desired acetoxylation product over a competing hydration pathway. acs.org This suggests a cooperative interaction where the palladium complex controls the chemoselectivity of the reaction. acs.org

In other applications, cocatalysts can enhance selectivity by mitigating undesirable side reactions. For instance, in condensation reactions catalyzed by palladium, extensive decarbonylation can be a significant issue. The use of a bimetallic catalyst containing both palladium and copper was shown to dramatically decrease this unwanted decarbonylation while maintaining high catalytic rates. nih.gov Mechanistic studies involving X-ray diffraction (XRD), Extended X-ray Absorption Fine Structure (EXAFS), and Transmission Electron Microscopy (TEM) revealed the formation of copper-palladium bimetallic nanoparticles with a copper-enriched surface. nih.gov Density Functional Theory (DFT) studies suggested that the surface copper atoms selectively poison the palladium sites responsible for the unselective decarbonylation pathway. nih.gov

Catalyst / Cocatalyst SystemReaction TypeRole of Cocatalyst / Oxidant
Pd(OAc)₂ / Cu(OAc)₂ / O₂Alcohol OxidationCu(II) mediates re-oxidation of Pd(0) by O₂
Pd(OAc)₂ / BenzoquinoneOxidative CouplingBenzoquinone acts as the terminal oxidant
Pd(OAc)₂ / AuCl(PPh₃)Alkyne AcetoxylationGold cocatalyst improves chemoselectivity
Pd-Cu Bimetallic NanoparticlesCondensation ReactionsCu poisons Pd sites responsible for decarbonylation

Advanced Applications of Palladium 2+ Diacetate in Organic Transformations

Cross-Coupling Reactions Catalyzed by Palladium(2+) Diacetate

Palladium(2+) diacetate, often abbreviated as Pd(OAc)₂, serves as a highly versatile and widely used precatalyst in a multitude of cross-coupling reactions. wikipedia.orgrsc.org Its stability, solubility in common organic solvents, and ease of handling make it a preferred choice for generating the active Palladium(0) species required for the catalytic cycle of these transformations. wikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Developments in Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, involves the reaction of an organoboron reagent with an organic halide or pseudohalide. nih.gov Palladium(2+) diacetate is frequently employed as the palladium source, which, in combination with a suitable ligand, forms the active catalytic species in situ. wwjmrd.comresearchgate.net

Recent developments have focused on expanding the substrate scope, improving reaction efficiency, and performing the reaction under milder or more environmentally benign conditions. The choice of ligand is crucial, with sterically demanding and electron-rich phosphines or N-heterocyclic carbenes (NHCs) showing remarkable efficacy. nih.govnih.gov For instance, catalyst systems combining Pd(OAc)₂ with dialkylbiaryl phosphine (B1218219) ligands have enabled the coupling of challenging substrates like unactivated aryl chlorides and sterically hindered compounds with low catalyst loadings. nih.gov

Research has also explored Suzuki-Miyaura reactions in aqueous media, which is considered a green solvent due to its non-toxicity and abundance. scispace.com The Pd(OAc)₂-(DHQD)₂PHAL system, for example, provides a simple and efficient protocol for synthesizing biaryls in neat water at room temperature. scispace.com Furthermore, novel bisimidazolium pincer ligands used with Pd(OAc)₂ have been effective for the coupling of aryl bromides at catalyst loadings as low as 0.005 mol%. nih.govresearchgate.net These advancements have made the Suzuki-Miyaura reaction an even more powerful tool for synthesizing complex molecules in pharmaceuticals, agrochemicals, and materials science. nih.govdntb.gov.ua

Coupling PartnersLigand/AdditiveBaseSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Aryl Bromides & Phenylboronic AcidBisimidazolium pincer ligandCs₂CO₃Dioxane1000.005High nih.govresearchgate.net
Aryl Chlorides & Arylboronic AcidsSPhosK₃PO₄Toluene/H₂O1000.00005>95 nih.gov
Aryl Bromides & Boronic Acids(DHQD)₂PHALK₂CO₃H₂ORoom Temp1.0up to 98 scispace.com
Aryl Chlorides & Phenylboronic Acidγ-Al₂O₃/IL-PdK₂CO₃H₂O/Ethanol800.5>90 researchgate.net

Innovations in Heck Reaction Applications and Stereoselectivity

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a pivotal method for forming substituted alkenes. organic-chemistry.org Palladium(2+) diacetate is a common and efficient precatalyst for this transformation, often used without additional ligands under specific conditions. rsc.orgresearchgate.net

Innovations in this area include the development of ligand-free protocols, which simplify the reaction setup and reduce costs. rsc.org Critical to the success of these ligand-free systems is the choice of base and solvent; combinations like K₂CO₃ in a water/DMSO mixture have proven effective for the coupling of aryl iodides and bromides with terminal olefins. rsc.org The intramolecular Heck reaction has also seen significant advancements, offering better efficiency and control over regioselectivity and stereoselectivity compared to its intermolecular counterpart. libretexts.org

The reaction has been applied to the synthesis of complex molecules, including C-Aryl glycosides, which are significant for their biological activities. digitellinc.com Palladium(2+) diacetate has been successfully used to catalyze the coupling of glycals with aryldiazonium salts or arylboronic acids. digitellinc.com Furthermore, reductive Heck reactions have emerged as a powerful tool for constructing C(sp²)-C(sp³) bonds. A practical method using Pd(OAc)₂ with N,N-diisopropylethylamine (DIPEA) as the reductant has been developed for the reaction between aryl iodides and α,β-unsaturated ketones. researchgate.net

SubstratesCatalyst SystemBaseSolventKey FeatureYield (%)Reference
Aryl iodides/bromides & Terminal olefinsPd(OAc)₂ (ligand-free)K₂CO₃H₂O/DMSOLigand-free, aqueous mediaHigh rsc.org
Aryl iodides & α,β-Unsaturated ketonesPd(OAc)₂DIPEA (reductant)DMFReductive Heck reactionGood researchgate.net
Glycals & Aryldiazonium saltsPd(OAc)₂NaOAcAcetonitrileSynthesis of C-Aryl glycosidesGood digitellinc.com
3-Furanyl acrylates & Aryl bromidesPd(OAc)₂KOAcDMARegioselective arylation at C2Moderate to Good researchgate.net

Advancements in Stille and Sonogashira Coupling Protocols

The Stille and Sonogashira reactions are essential tools for creating C-C bonds, specifically for synthesizing vinylarenes/dienes and arylalkynes, respectively. Palladium(2+) diacetate is a common precursor for the active catalyst in both protocols. sigmaaldrich.com

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. mdpi.com Historically, this reaction required a copper(I) co-catalyst, but recent advancements have focused on developing copper-free conditions to avoid the formation of undesirable alkyne homocoupling byproducts. mdpi.com Palladium(2+) diacetate, in combination with various ligands, has been instrumental in these developments. For instance, highly efficient and air-stable palladium(II) β-oxoiminatophosphane complexes, derived from palladium precursors, catalyze the reaction under mild, aerobic, and solvent-free conditions, even for challenging aryl chlorides. organic-chemistry.org Supported palladium nanoparticles, often prepared from Pd(OAc)₂, have also been used as recyclable catalysts for the Sonogashira coupling in green solvents like ethylene (B1197577) glycol or water. mdpi.com

Carbonylative Sonogashira coupling, which installs a carbonyl group to produce α,β-acetylenic ketones, has also seen significant progress. nih.gov This transformation is valuable for synthesizing intermediates for pharmaceuticals and industrial chemicals. nih.gov

Reaction TypeCoupling PartnersCatalyst SystemConditionsKey AdvancementReference
SonogashiraAryl iodides/bromides & Terminal alkynesPd(II) β-oxoiminatophosphane complexesRoom temp, solvent-freeCopper-free, ultralow catalyst loading organic-chemistry.org
SonogashiraPhenylacetylene & Aryl iodides/bromidesPEI-PdNPs on NH₂-SiO₂Ethylene glycolRecyclable, copper-free catalyst mdpi.com
Carbonylative SonogashiraAryl halides & Terminal alkynesPalladium-based systemsCO atmosphereSynthesis of α,β-acetylenic ketones nih.gov

Research on Negishi and Hiyama Coupling Systems

The Negishi and Hiyama couplings are powerful methods for C-C bond formation that utilize organozinc and organosilicon reagents, respectively. Palladium(2+) diacetate is a suitable precatalyst for both systems. sigmaaldrich.comresearchgate.net

In Negishi coupling, research has focused on expanding the functional group tolerance and improving reaction conditions. A notable advancement is the coupling of polyfunctional aryl, heteroaryl, alkyl, and benzylic zinc reagents with unsaturated aryl halides that contain acidic NH or OH protons. This has been achieved without the need for protecting groups by using a catalyst system of palladium(2+) diacetate and the S-Phos ligand. researchgate.net This development significantly improves the atom and step economy of synthetic routes. The mechanism for Negishi cross-coupling can involve cationic pincer-type Pd(IV) intermediates, which are formed after the initial oxidative addition step. rsc.org

Research in Hiyama coupling, which offers a milder and less toxic alternative to other organometallic cross-coupling reactions, continues to explore more efficient catalyst systems derived from Pd(OAc)₂ to broaden its applicability in complex molecule synthesis.

Reaction TypeCoupling PartnersCatalyst SystemKey FeatureReference
NegishiPolyfunctional organozinc reagents & Unsaturated halides with acidic protonsPd(OAc)₂ / S-PhosNo protecting groups required researchgate.net
NegishiAryl bromide & Aryl zincAliphatic phosphine pincer complex of palladiumInvolves cationic pincer-type Pd(IV) intermediates rsc.org

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and natural products. wikipedia.orgrug.nl The reaction typically couples amines with aryl halides or pseudohalides. wikipedia.org Palladium(2+) diacetate is a common precatalyst, which upon reduction in the presence of a phosphine ligand, forms the active Pd(0) catalyst. libretexts.orgwuxiapptec.com

The development of this reaction is often categorized by "generations" of catalyst systems, with each new generation offering broader substrate scope and milder reaction conditions. wikipedia.org A major breakthrough was the development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos and RuPhos. rug.nl These ligands, when used with Pd(OAc)₂, have enabled the amination of challenging substrates like aryl chlorides and aryl mesylates, and have allowed for the selective monoarylation of primary amines. rug.nl

The scope of nucleophiles has also been expanded beyond simple amines to include amides, imines, and even ammonia (B1221849) equivalents, which are notoriously difficult coupling partners. wikipedia.orgorgsyn.org For instance, the JosiPhos ligand in combination with Pd(OAc)₂ has been shown to be an effective catalyst for coupling heteroaryl chlorides with a variety of primary nitrogen nucleophiles. rug.nl

Aryl ElectrophileAmine NucleophileLigandBaseKey AdvancementReference
Aryl MesylatesPrimary AminesBrettPhosNaOtBuCoupling of aryl mesylates rug.nl
Aryl ChloridesSecondary AminesRuPhosNaOtBuCoupling of secondary amines with aryl chlorides rug.nl
Heteroaryl ChloridesPrimary Amines, Amides, IminesJosiPhosNaOtBuCoupling of heteroaryl chlorides rug.nl
Aryl TosylatesArylamines, Aliphatic aminesCM-phosCs₂CO₃Extension to aryl/alkenyl tosylates orgsyn.org

Direct Arylation and Heteroarylation Strategies

Direct arylation is an increasingly important strategy that forms aryl-aryl or aryl-heteroaryl bonds by activating a C-H bond, thus avoiding the need for pre-functionalized organometallic reagents. mdpi.comrsc.org This approach offers significant advantages in terms of atom economy and reduced synthetic steps. whiterose.ac.uk Palladium(2+) diacetate is a frequently used catalyst in these transformations. mdpi.com

Significant progress has been made in the direct arylation of simple arenes and a wide variety of heterocycles, including thiophenes, furans, pyrroles, and thiazoles. rsc.orgnih.gov The regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions, such as the base and additives. For example, in the direct arylation of 3-furanyl or 3-thiophenyl acrylates, using potassium acetate (B1210297) (KOAc) as the base promotes regioselective arylation at the C2 position, while other bases may favor a Heck-type reaction. researchgate.net

Palladium pincer complexes, which can be generated from sources like Pd(OAc)₂, have shown improved efficiency and higher yields under advantageous conditions compared to other palladium sources. mdpi.comehu.es Research has also demonstrated the feasibility of performing direct arylations under solvent-free conditions, further enhancing the green credentials of this methodology, although this is sometimes limited to electron-deficient aryl bromides. nih.gov The catalytic cycle is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. acs.org

Substrates (C-H source & Aryl Halide)Catalyst SystemBaseKey FeatureYield (%)Reference
Thiazoles & Aryl bromidesPd(OAc)₂KOAcSolvent-free conditionsModerate to High nih.gov
3-Thiophenyl acrylate (B77674) & Aryl bromidesPd(OAc)₂ (0.1 mol%)KOAcRegioselective C2 arylationModerate to Good researchgate.net
Pentafluorobenzene & 4-IodotoluenePd(OAc)₂ / PPh₃Ag₂CO₃Prototype for polyfluoroarene arylation84 acs.org
2-Phenylpyridine & Aryldiazonium saltsPd(OAc)₂ / Ru(bpy)₃²⁺-Visible-light photoredox catalysisGood researchgate.net

C-H Activation and Functionalization Processes Mediated by Palladium(2+) Diacetate

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules compared to traditional methods that require pre-functionalized starting materials. nih.gov Palladium(2+) diacetate has emerged as a premier catalyst in this field, capable of facilitating the selective conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Directed C-H Activation Approaches with Various Directing Groups

A significant challenge in C-H activation is controlling site selectivity within a molecule that contains multiple C-H bonds. nih.gov The use of directing groups (DGs) on the substrate is a powerful strategy to overcome this challenge. These functional groups coordinate to the palladium center and deliver the catalyst to a specific, often proximal, C-H bond, ensuring high regioselectivity. nih.govscienceopen.com

A wide array of functional groups can serve as effective directing groups in palladium(2+) diacetate-catalyzed reactions. Common ortho-directing groups include pyridines, amides, and carboxylic acids. scienceopen.comnih.gov For instance, the pyridine (B92270) group has been effectively used to direct the acylation of arene C-H bonds. researchgate.net Both strongly coordinating bidentate groups and weakly coordinating monodentate groups have been successfully employed. Weakly coordinating groups, such as free carboxylic acids and electron-deficient amides, are particularly valuable as they can avoid the formation of overly stable palladacycle intermediates, which might hinder subsequent functionalization steps. nih.gov

The table below illustrates the versatility of palladium(2+) diacetate in C-H activation with various directing groups.

Oxidative C-H Functionalization, Including Acetoxylation and Related Oxygenations

Palladium(2+) diacetate is a key catalyst for the oxidative functionalization of C-H bonds, particularly for forming C-O bonds through processes like acetoxylation. These reactions typically follow a Pd(II)/Pd(IV) catalytic cycle. The cycle begins with the directed C-H activation at the Pd(II) center to form a cyclopalladated intermediate. nih.gov This intermediate is then oxidized by a stoichiometric chemical oxidant, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), to a transient high-valent Pd(IV) species. The final step is a C-O bond-forming reductive elimination, which releases the acetoxylated product and regenerates the active Pd(II) catalyst. nih.gov

Mechanistic studies on the C-H acetoxylation of benzene (B151609) have shown that C-H activation is the rate-limiting step. nih.gov The cooperative action of the acetate ligand itself can be crucial for reactivity and selectivity, sometimes acting as an inner-sphere base to facilitate the C-H cleavage. diva-portal.org

Chelate-Assisted Cyclometalation Pathways and Their Regioselectivity

The formation of a cyclic intermediate containing a carbon-palladium bond, known as a palladacycle, is a central step in directed C-H activation. nih.gov This process, termed cyclometalation, is greatly facilitated by the presence of a chelating directing group on the substrate. The directing group first coordinates to the palladium(2+) diacetate, bringing the metal center into proximity with the target C-H bond.

Electrocatalytic Approaches for C-H Functionalization

A significant advancement in oxidative C-H functionalization is the replacement of stoichiometric chemical oxidants with more sustainable alternatives. researchgate.net Electrocatalysis, using electricity as a "green" oxidant, offers a promising approach. nih.govresearchgate.net In this method, the two-electron oxidation of the Pd(II) palladacycle intermediate to the reactive Pd(IV) species occurs via anodic oxidation at an electrode surface, rather than through an inner-sphere reaction with a chemical oxidant. nih.gov

This electrochemical approach has been successfully applied to the palladium(2+) diacetate-catalyzed acetoxylation of both C(sp²)-H and C(sp³)-H bonds. nih.gov Optimization of the reaction involves careful consideration of the electrochemical cell configuration (e.g., divided vs. undivided cells) and the chemistry at the counter electrode to prevent catalyst deactivation via cathodic reduction. nih.gov

The table below summarizes key findings in the electrochemical C-H acetoxylation of 8-methylquinoline (B175542) catalyzed by palladium(2+) diacetate.

Carbonylation and Carbohalogenation Reactions with Palladium(2+) Diacetate

Palladium(2+) diacetate is also a proficient catalyst for carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. wikipedia.org

Hydroxycarbonylation and Carboxylative Transformations

Hydroxycarbonylation is a powerful transformation that converts alkenes into valuable carboxylic acids by formally adding H and COOH across the double bond. nih.gov Palladium(2+) diacetate, in combination with appropriate ligands, catalyzes the reaction of alkenes with carbon monoxide and water. This method provides an atom-economical route to a wide array of carboxylic acids, including important 2-arylpropanoic acids, a class that includes several non-steroidal anti-inflammatory drugs. researchgate.net

Recent developments have led to highly efficient palladium-catalyzed isomerization/hydrocarbonylation of electron-deficient alkenes, affording various lactones and lactams in high yields. nih.gov These reactions demonstrate excellent regioselectivity and a broad substrate scope, highlighting the practicality of this methodology for synthesizing complex heterocyclic structures. nih.gov

Carbonylative Cross-Couplings for Ketone and Ester Synthesis

Palladium(2+) diacetate, often abbreviated as Pd(OAc)₂, serves as a versatile and efficient catalyst in carbonylative cross-coupling reactions, enabling the synthesis of ketones and esters from readily available starting materials. wikipedia.org These reactions involve the introduction of a carbonyl group (CO) between two organic fragments, a process of significant value in the construction of complex organic molecules.

In ketone synthesis, Pd(OAc)₂ catalyzes the coupling of organoboron compounds with 2-pyridyl esters. organic-chemistry.org This method is noted for its mild reaction conditions and tolerance of a wide array of functional groups. organic-chemistry.org The reaction proceeds through the formation of an acylpalladium intermediate, which then undergoes transmetalation with the organoboron compound, followed by reductive elimination to afford the desired ketone. organic-chemistry.org The coordinating ability of the nitrogen atom in the 2-pyridyl group to the palladium center is crucial for the reaction's efficiency. organic-chemistry.org This approach has been successfully applied to both aromatic and aliphatic esters, as well as with benzylboron compounds. organic-chemistry.org

Another strategy for ketone synthesis involves the palladium-catalyzed cross-coupling of carboxylic anhydrides with organoboron compounds. elsevierpure.com This process is also effective under mild conditions and provides a general route to various symmetrical and unsymmetrical ketones, including those with aromatic, aliphatic, and heterocyclic moieties. elsevierpure.com The proposed catalytic cycle involves the oxidative addition of the carboxylic anhydride (B1165640) to a zerovalent palladium complex, generating an acyl(carboxylato)palladium intermediate. elsevierpure.com This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the ketone. elsevierpure.com

For ester synthesis, Pd(OAc)₂ facilitates the carbonylation of aryl iodides in the presence of an alcohol or phenol (B47542) and carbon monoxide. wikipedia.org This reaction provides a direct method for converting aryl halides into valuable aryl esters. wikipedia.org

Table 1: Examples of Palladium(2+) Diacetate-Catalyzed Carbonylative Cross-Coupling Reactions

Coupling PartnersProduct TypeCatalyst SystemKey Features
2-Pyridyl esters and Organoboron compoundsKetonesPd(OAc)₂ / PPh₃Mild conditions, broad functional group tolerance. organic-chemistry.org
Carboxylic anhydrides and Organoboron compoundsKetonesPalladium complexesGeneral and versatile method for symmetrical and unsymmetrical ketones. elsevierpure.com
Aryl iodides, Carbon monoxide, and Alcohols/PhenolsEstersPd(OAc)₂Direct conversion of aryl halides to aryl esters. wikipedia.org

Oxidation and Rearrangement Reactions Catalyzed by Palladium(2+) Diacetate

Palladium(2+) diacetate is a prominent catalyst in a variety of oxidation and rearrangement reactions, demonstrating its utility in transforming simple organic molecules into more complex and functionalized products.

Wacker-Type Oxidations and Related Oxidative Functionalizations

The Wacker process, traditionally the oxidation of ethylene to acetaldehyde, has been significantly expanded with the use of Pd(OAc)₂ to encompass a broader range of olefins and nucleophiles. wikipedia.orgchemeurope.com In these Wacker-type oxidations, Pd(OAc)₂ acts as a Lewis acid, activating an olefin for nucleophilic attack. nih.gov This is a cornerstone of palladium(II)-catalyzed oxidation chemistry. nih.gov A common application is the conversion of terminal alkenes into methyl ketones. libretexts.org

Recent advancements have focused on developing more environmentally friendly and selective Wacker-type oxidation systems. For instance, a Pd(OAc)₂/molybdovanadophosphate catalyst supported on activated carbon has been used for the oxidation of cyclopentene (B43876) to cyclopentanone (B42830) under an oxygen atmosphere. researchgate.net Catalyst systems that avoid the use of copper co-catalysts, which are common in traditional Wacker oxidations, have also been developed. nih.gov One such system employs Pd(OAc)₂ with pyridine in isopropanol (B130326) for the oxidation of terminal alkenes using molecular oxygen as the oxidant. nih.gov

Beyond simple ketone formation, Pd(OAc)₂ catalyzes other oxidative functionalizations. For example, in the presence of a bisulfoxide ligand, it can catalyze the allylic oxidation of olefins to yield branched allylic oxidation products. nih.gov The regioselectivity of this reaction can be controlled by the solvent system. nih.gov

Intramolecular and Intermolecular Oxidative Cyclizations

Palladium(2+) diacetate is a key catalyst for oxidative cyclization reactions, enabling the construction of various heterocyclic and carbocyclic frameworks. These reactions often proceed through a C-H bond activation mechanism. nih.gov

In intramolecular examples, Pd(OAc)₂ has been used to catalyze the aerobic oxidative annulation of indoles. acs.org The electronic properties of the pyridine ligand employed in these reactions are crucial for their success. acs.org The proposed mechanism involves an initial palladation of the indole, followed by migratory insertion and β-hydrogen elimination. acs.org Similarly, O-aryl cyclic vinylogous esters undergo dehydrogenative intramolecular arylation at the vinylic carbon, catalyzed by palladium, to form benzofuran-fused cyclohexenones. nih.gov Kinetic studies suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step in this transformation. nih.gov

Wacker-type cyclizations of substrates containing both an olefin and a nucleophile, such as an alcohol, are also effectively catalyzed by Pd(OAc)₂. nih.gov For instance, allyl phenols can be cyclized to form benzofuran (B130515) compounds. nih.gov Enantioselective versions of these cyclizations have been developed using chiral ligands. nih.gov

Olefination and Hydroxyfunctionalization Studies

Palladium(2+) diacetate is instrumental in olefination reactions, a key method for forming carbon-carbon double bonds. While the Heck reaction is a well-known example of palladium-catalyzed olefination, other related transformations also utilize Pd(OAc)₂. wikipedia.org Ligand-accelerated ortho-C–H olefination of phenylacetic acids has been demonstrated using Pd(OAc)₂ as the catalyst. wikipedia.org

In the realm of hydroxyfunctionalization, palladium-catalyzed reactions offer routes to introduce hydroxyl groups into organic molecules. While direct hydroxyfunctionalization is less common, related oxidative transformations can lead to hydroxylated products or their derivatives. For instance, the oxidation of conjugated dienes in acetic acid with a palladium catalyst can lead to the formation of acetoxy-functionalized alkenes, which can be precursors to hydroxylated compounds. researchgate.net

Palladium(2+) Diacetate-Mediated Rearrangements of Unsaturated Substrates

Palladium(2+) diacetate can catalyze the rearrangement of unsaturated substrates, such as acyclic dienes. wikipedia.orgchemeurope.com An example of such a transformation is the Cope rearrangement. wikipedia.org The interaction of the palladium catalyst with the π-system of the diene facilitates the rearrangement process.

Polymerization and Advanced Materials Synthesis Utilizing Palladium(2+) Diacetate

Palladium(2+) diacetate has found applications in the field of polymerization and the synthesis of advanced materials. Its catalytic activity enables the formation of polymers with specific structures and properties. For example, it is a precursor in the synthesis of Herrmann's catalyst, which is used in various coupling reactions that can be applied to polymer synthesis. wikipedia.org

Furthermore, Pd(OAc)₂ can be used to generate palladium nanoparticles, which have unique catalytic and material properties. The reduction of palladium acetate by light or heat can produce thin layers of palladium, as well as nanowires and colloids. wikipedia.orgchemeurope.com These nanomaterials have potential applications in catalysis, electronics, and sensor technology.

In the context of materials synthesis, the versatility of palladium-catalyzed reactions, such as cross-coupling, allows for the construction of complex organic molecules that can serve as building blocks for advanced materials like organic light-emitting diodes (OLEDs), polymers, and pharmaceuticals. partinchem.com

Palladium(2+) Diacetate in Olefin and Norbornene Polymerization Studies

Palladium(2+) diacetate serves as a versatile and common precursor for generating highly active catalysts for the polymerization of olefins, particularly cyclic olefins like norbornene and its derivatives. While palladium(2+) diacetate itself may not always be the direct initiator, it is a crucial starting material for the in-situ formation of cationic palladium complexes that drive the polymerization process, primarily through a vinyl addition or coordination-insertion mechanism.

Research has demonstrated that catalyst systems derived from palladium(2+) diacetate are effective for the vinyl addition polymerization of norbornene, producing polynorbornene (PNB) with high thermal stability, excellent transparency, and a high glass transition temperature. The activation of palladium(2+) diacetate, often in combination with phosphine ligands and co-catalysts, is a key step in creating the catalytically active species. For instance, palladium(II) complexes, including those derived from the diacetate salt, when activated with co-catalysts like methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (EtAlCl₂), exhibit excellent activities in norbornene polymerization. nih.gov

The catalytic activity can be exceptionally high, with some palladium(II) complexes achieving activities up to 1.15 × 10⁷ g of PNB per mole of Pd per hour. nih.gov The structure of the ligands and the nature of the co-catalyst play a significant role in determining the efficiency of the polymerization and the properties of the resulting polymer. Studies have shown that cationic palladium complexes are particularly effective for this transformation. researchgate.net These active species are often generated by reacting a palladium precursor, such as palladium(2+) diacetate, with ligands and an activator that abstracts an anionic group to create a vacant coordination site for the monomer.

Furthermore, catalyst systems originating from Pd(II) precursors are utilized in synthesizing end-functionalized polynorbornenes. By employing chain transfer agents (CTAs) in the polymerization mixture, polymers with specific terminal groups, such as hydroxyl (-OH) or aldehyde (-CHO), can be produced in high yields. osti.gov This method allows for the control of polymer molecular weights and the introduction of functionalities for further material modifications. osti.gov

Catalyst System / PrecursorCo-catalyst / ActivatorMonomerCatalytic Activity (g PNB / (mol Pd·h))Monomer Conversion (%)Key Finding
CNN Pincer Pd(II) ComplexesEt₂AlClNorbornene-99.5Demonstrates high conversion with ethylaluminum co-catalysts. nih.gov
PCN Pincer Pd(II) ComplexesMAONorbornene-98.8Shows high conversion with methylaluminoxane (MAO). nih.gov
Oxazoline-based Pd(II) ComplexesMAONorbornene1.15 × 10⁷-Represents one of the highest reported activities for norbornene polymerization. nih.gov
Phosphorous/Sulfur Donor Pd(II) ComplexesMAONorbornene8.78 × 10⁶-Highlights the effectiveness of soft donor ligands in achieving high catalytic activity. nih.gov
tBu₃PPdMeClNaBArfNorbornene / Ethylidene Norbornene-High YieldUsed with chain transfer agents to produce end-functionalized polymers. osti.gov

Development of Palladium(2+) Diacetate as a Precursor for Catalytically Active Palladium-Based Nanomaterials

Palladium(2+) diacetate is a widely employed and highly effective precursor for the synthesis of catalytically active palladium-based nanomaterials, particularly palladium(0) nanoparticles (Pd NPs). wikipedia.org The relative ease of reduction of the Pd(II) salt to its zerovalent state makes it an ideal starting material. nih.gov These resulting nanoparticles are of significant interest in catalysis due to their large surface-area-to-volume ratio, which leads to enhanced reactivity compared to bulk palladium metal. georgiasouthern.edu

The synthesis of Pd NPs from palladium(2+) diacetate typically involves a chemical reduction in the presence of a stabilizing agent or a support material. Various methods, including reduction by alcohols, N,N-dimethylformamide (DMF), or dedicated reducing agents, have been developed. nih.govfrontiersin.org The choice of precursor can significantly influence the characteristics of the resulting nanoparticles. Research comparing Pd NPs synthesized from palladium(2+) diacetate versus palladium(II) chloride found that the diacetate precursor yielded smaller, more uniform nanoparticles (3–5 nm in diameter) which exhibited superior catalytic performance. nih.govresearchgate.net

Palladium nanoparticles derived from palladium(2+) diacetate have proven to be robust and highly efficient catalysts for a variety of crucial carbon-carbon bond-forming reactions, including the Suzuki-Miyaura, Heck, and Negishi cross-coupling reactions. free.fr In the Suzuki-Miyaura reaction, for example, DMF-stabilized Pd NPs synthesized from palladium(2+) diacetate demonstrated excellent catalytic activity, achieving a turnover number (TON) as high as 1.5 × 10⁵. nih.gov These nanoparticle catalysts often exhibit good recyclability, a key advantage for sustainable chemical processes. nih.gov

The use of palladium(2+) diacetate as a precursor is central to the field of "homeopathic" catalysis, where extremely low concentrations (parts per million level) of palladium are used. free.fr In these systems, it is understood that the molecular precursor decomposes under reaction conditions to form Pd NPs, which are believed to be the active catalytic species or a reservoir for catalytically active soluble palladium atoms. free.fr

Catalyst System (Precursor)Reaction TypeKey Reaction DetailsNanoparticle SizeCatalytic Performance (Yield / TON)Reference
DMF-Protected Pd NPs (Pd(OAc)₂)Suzuki-MiyauraAryl halides with arylboronic acids3–5 nmExcellent Yields, TON up to 1.5 × 10⁵ nih.gov
In-situ formed Pd NPs (Pd(OAc)₂) on GMA-CHDA supportSuzuki-Miyaura-3–5 nmExhibited much better catalytic performance than NPs derived from PdCl₂. researchgate.net researchgate.net
Pd NPs (Pd(OAc)₂)Negishi CouplingEthyl 4-bromobenzoate (B14158574) with PhZnBr-75% Yield (with 0.02% Pd) free.fr
Pd NPs (Pd(OAc)₂)Reductive HeckAryl iodides with α,β-unsaturated ketones-Good Yields (with 1 mol% Pd) researchgate.net
Pd NPs on Chitin Nanocrystals (Pd salt precursor)Heck Coupling-Dispersed NPsFull product yield under relatively benign conditions. nih.gov nih.gov

Emerging Research Directions and Future Prospects for Palladium 2+ Diacetate

Mechanocatalysis and Non-Conventional Reaction Media in Palladium(2+) Diacetate Chemistry

The principles of green chemistry are increasingly influencing the design of catalytic reactions, with a focus on reducing solvent waste and energy consumption. In this context, mechanocatalysis and the use of non-conventional reaction media represent significant areas of innovation for reactions catalyzed by palladium(2+) diacetate.

Mechanocatalysis , the use of mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free or low-solvent approach to catalysis. Research in this area is demonstrating that palladium(2+) diacetate can effectively catalyze cross-coupling reactions under mechanochemical conditions. These methods can lead to shorter reaction times, higher yields, and a reduction in the generation of hazardous waste compared to traditional solution-phase synthesis.

The exploration of non-conventional reaction media is another key trend. Water, as a benign and abundant solvent, is a highly attractive medium for catalysis. Palladium(2+) diacetate has shown efficacy in various aqueous-phase cross-coupling reactions, including the Suzuki and Stille reactions. chemicalbook.com The development of water-soluble ligands and catalyst systems derived from palladium(2+) diacetate is an active area of research, aiming to improve catalyst performance and recyclability in aqueous media. nih.gov Deep eutectic solvents (DESs) and ionic liquids (ILs) are also being investigated as alternative reaction media that can offer unique solubility properties and enhance catalyst stability and activity.

Table 1: Comparison of Reaction Conditions for Palladium(2+) Diacetate Catalyzed Reactions
Reaction TypeConventional ConditionsNon-Conventional/Mechanochemical ConditionsAdvantages of Non-Conventional Approach
Suzuki CouplingOrganic solvents (e.g., Toluene, Dioxane), Elevated temperaturesWater, Ball millingReduced VOCs, milder conditions, potential for catalyst recycling
Heck ReactionPolar aprotic solvents (e.g., DMF, DMAc), High temperaturesIonic Liquids, Supercritical CO2Enhanced catalyst stability, easier product separation
C-H ActivationOften requires harsh conditions and strong oxidantsMechanochemical activationImproved energy efficiency, reduced waste

Bio-orthogonal Catalysis and Bioconjugation with Palladium(2+) Diacetate-Derived Systems

The ability to perform chemical reactions within a biological environment without interfering with native biochemical processes, known as bio-orthogonal catalysis , is a rapidly expanding field with significant implications for chemical biology and medicine. Palladium-based catalysts, often derived from palladium(2+) diacetate, are at the forefront of this research due to their unique reactivity and selectivity.

Palladium(II) complexes have been successfully employed for the selective modification of proteins and peptides through bioconjugation reactions. nih.govpentelutelabmit.com These reactions typically target specific amino acid residues, such as cysteine, allowing for the attachment of therapeutic agents, imaging probes, or other functional molecules. nih.govpentelutelabmit.com The reactions are often fast and can be performed under biocompatible conditions, such as in aqueous media at neutral pH and room temperature. nih.govpentelutelabmit.com

A key advantage of using palladium-derived catalysts in a biological context is their ability to catalyze reactions that are orthogonal to the cell's natural metabolic pathways. This includes carbon-carbon bond-forming reactions, which are fundamental in organic synthesis but rare in biological systems. nih.gov For instance, researchers have developed palladium-peptide complexes that can perform Suzuki-Miyaura cross-coupling and depropargylation reactions inside cancer cells to synthesize anticancer drugs in situ. acs.orgnih.gov This approach opens up new possibilities for targeted drug delivery and activation.

Table 2: Examples of Palladium-Mediated Bio-orthogonal Reactions
ReactionPalladium Catalyst SourceBiological ApplicationKey Features
Cysteine ArylationPalladium(II) complexesProtein labeling, antibody-drug conjugates nih.govpentelutelabmit.comHigh selectivity for cysteine, rapid kinetics nih.gov
Suzuki-Miyaura CouplingPalladium-peptide complexIntracellular synthesis of drugs nih.govBio-orthogonal, performed in living cells nih.gov
Sonogashira CouplingPalladium-guanidinophosphane catalystPeptide and protein conjugation nih.govCompatible with aqueous media nih.gov

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. The development of advanced spectroscopic and analytical techniques that allow for the real-time monitoring of catalytic reactions (in situ studies) is providing unprecedented insights into the behavior of palladium(2+) diacetate-based catalytic systems.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are being used to identify and characterize reaction intermediates, including palladacycles, which are key species in many palladium-catalyzed C-H activation reactions. beilstein-journals.orgnih.gov By monitoring the reaction directly in the NMR tube, researchers can track the formation and consumption of various species throughout the catalytic cycle. nih.gov

X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful tools for probing the electronic structure and oxidation state of the palladium center during catalysis. researchgate.net These techniques can help to elucidate the active catalytic species and understand how the ligand environment influences the catalyst's reactivity. Furthermore, high-resolution transmission electron microscopy (TEM) can be used to visualize palladium nanoparticles that may form during a reaction, helping to distinguish between homogeneous and heterogeneous catalytic pathways. researchgate.netacs.org

Computational methods, particularly Density Functional Theory (DFT) calculations, are increasingly being used in conjunction with experimental data to model reaction pathways and transition states. researchgate.net This synergistic approach allows for a more detailed understanding of the factors that control the rate and selectivity of palladium-catalyzed reactions.

Table 3: Advanced Techniques for Mechanistic Studies of Palladium Catalysis
TechniqueInformation ObtainedRelevance to Palladium(2+) Diacetate Catalysis
In Situ NMR SpectroscopyIdentification of intermediates, reaction kinetics nih.govElucidation of catalytic cycles, understanding ligand effects nih.gov
X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination environment of palladiumCharacterization of the active catalyst
Mass SpectrometryDetection of catalytic intermediatesConfirmation of proposed mechanistic pathways
Density Functional Theory (DFT)Reaction energy profiles, transition state structures researchgate.netPrediction of reactivity and selectivity researchgate.net

Sustainable and Green Chemistry Applications of Palladium(2+) Diacetate Catalysis

The principles of sustainable and green chemistry are paramount in modern chemical synthesis, aiming to minimize environmental impact and maximize resource efficiency. Palladium(2+) diacetate is a key player in this arena, enabling the development of more sustainable synthetic methodologies. partinchem.com

One of the most significant contributions of palladium catalysis to green chemistry is in the area of C-H activation . beilstein-journals.org By directly functionalizing ubiquitous C-H bonds, these reactions can eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps and the amount of waste generated. Palladium(2+) diacetate is a widely used catalyst for a variety of C-H activation reactions, including arylation, olefination, and carbonylation. beilstein-journals.orgpartinchem.com

The use of palladium catalysts, including those derived from palladium(2+) diacetate, can reduce the reliance on harsh reagents and reaction conditions, aligning with the principles of green chemistry. partinchem.com For example, palladium-catalyzed cross-coupling reactions often proceed under milder conditions than traditional methods for forming carbon-carbon bonds. beilstein-journals.org

Table 4: Green Chemistry Metrics Improved by Palladium(2+) Diacetate Catalysis
Green Chemistry PrincipleApplication in Palladium(2+) Diacetate CatalysisImpact
Atom EconomyC-H activation reactions directly functionalize substrates. beilstein-journals.orgReduces the formation of stoichiometric byproducts.
CatalysisUse of catalytic amounts of palladium instead of stoichiometric reagents. partinchem.comIncreases reaction efficiency and reduces waste. partinchem.com
Use of Renewable FeedstocksValorization of biomass-derived platform chemicals.Contributes to a more sustainable chemical industry.
Design for Energy EfficiencyDevelopment of reactions that proceed at lower temperatures. beilstein-journals.orgReduces energy consumption.

Q & A

Q. What are the standard synthetic routes for preparing palladium(II) diacetate, and how can its purity be verified experimentally?

Palladium(II) diacetate is typically synthesized by reacting palladium chloride with acetic acid under reflux conditions, often in the presence of sodium acetate as a base. Critical parameters include temperature control (e.g., 115°C) and solvent selection (dimethylacetamide or acetic acid) to avoid side reactions . Purity verification involves elemental analysis (e.g., Pd content ~47%) and spectroscopic methods such as FT-IR (to confirm acetate ligand bonding) and X-ray diffraction for crystallinity .

Q. How does palladium(II) diacetate function as a catalyst in cross-coupling reactions, and what factors influence its activity?

Pd(OAc)₂ acts as a precursor to active Pd(0) species via reduction, enabling oxidative addition with organic substrates. Key factors include solvent polarity (e.g., DMF enhances solubility), ligand environment (e.g., phosphine-free conditions), and reaction atmosphere (e.g., inert nitrogen vs. oxygen-rich for redox cycling) . Catalyst loading (0.5–5 mol%) and temperature (60–115°C) must be optimized to balance reactivity and byproduct formation .

Q. What analytical techniques are essential for characterizing palladium(II) diacetate in solution-phase reactions?

Techniques include:

  • NMR spectroscopy (¹H/¹³C) to monitor ligand exchange or decomposition.
  • UV-Vis spectroscopy to track Pd(II) → Pd(0) reduction kinetics.
  • X-ray absorption spectroscopy (XAS) for in-situ analysis of coordination geometry during catalysis .

Advanced Research Questions

Q. How do competing pathways (e.g., oxidative vs. reductive elimination) affect the catalytic efficiency of Pd(OAc)₂ in alkene difunctionalization?

In aminoacetoxylation reactions, Pd(II)/Pd(IV) redox cycling governs regioselectivity. For example, phthalimide ligands stabilize Pd(IV) intermediates, enabling stereocontrol. Competing pathways arise from solvent effects (e.g., polar aprotic solvents favor oxidative addition) and counterion choice (e.g., acetate vs. chloride). Kinetic studies via stopped-flow spectroscopy and DFT modeling are critical to resolve these pathways .

Q. What experimental strategies mitigate palladium(II) diacetate decomposition under oxidative conditions?

Decomposition via ligand dissociation or Pd black formation is minimized by:

  • Ligand engineering : Bulky ligands (e.g., phthalimide) stabilize Pd centers.
  • Additives : Sodium bicarbonate buffers acidic byproducts, preserving catalyst integrity.
  • Atmosphere control : Oxygen-limited environments prevent over-oxidation .

Q. How can contradictory data on Pd(OAc)₂’s catalytic selectivity in ethylene oxidation be reconciled?

Discrepancies in selectivity (e.g., 93–94% for ethylene vs. 98–99% for acetic acid) arise from competing reaction networks. Systematic studies using isotopic labeling (¹³C-acetic acid) and operando spectroscopy can differentiate primary vs. secondary reaction pathways. For example, side reactions like CO₂ formation are linked to O₂ partial pressure and Pd nanoparticle aggregation .

Q. What methodologies enable the study of Pd(OAc)₂’s interaction with nitrogen-containing substrates (e.g., amines) in C–N bond formation?

Advanced approaches include:

  • Stoichiometric studies : Isolating Pd-amide complexes (e.g., bisphthalimidato-Pd) to define mechanistic steps.
  • Kinetic isotope effects (KIE) : Probing rate-determining steps in amination.
  • Electrochemical analysis : Correlating Pd oxidation states with catalytic turnover .

Methodological Guidance

  • Experimental Design : Use a factorial design to test variables (temperature, solvent, ligand ratio) and identify optimal conditions. Reference tables from catalytic studies (e.g., 5 atm O₂ pressure for acetoxylation) .
  • Data Contradiction Analysis : Apply multivariate regression to isolate factors causing selectivity shifts. Cross-validate with computational models (e.g., DFT for transition-state energetics) .
  • Reproducibility : Document reaction parameters rigorously (e.g., preheating Pd precursors with ligands) to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.